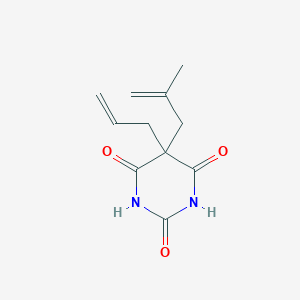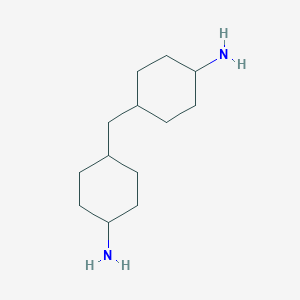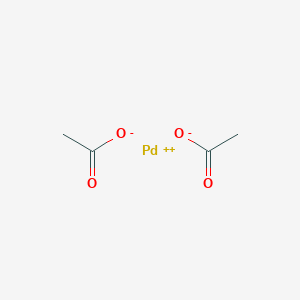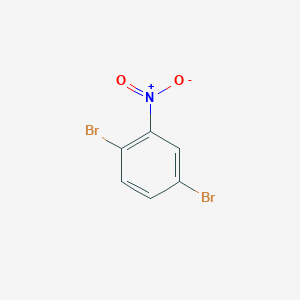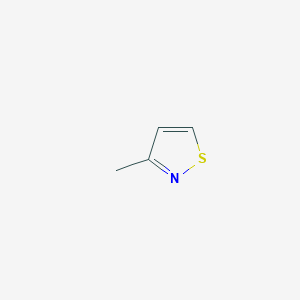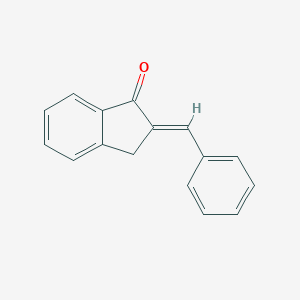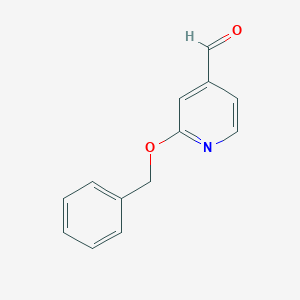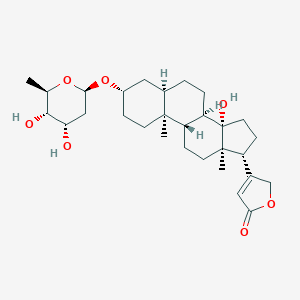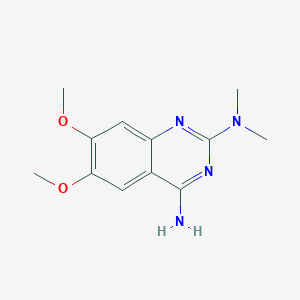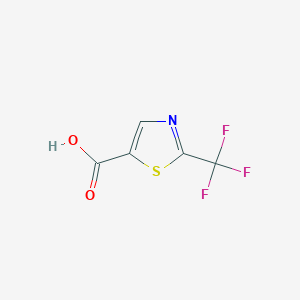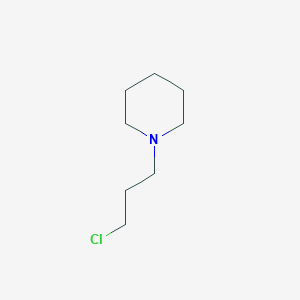![molecular formula C12H19NO4 B110607 7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1221818-81-0](/img/structure/B110607.png)
7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Übersicht
Beschreibung
The compound 7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is a structurally complex molecule that is part of a family of azabicycloheptane amino acids. These compounds are of significant interest in the field of medicinal chemistry due to their potential as peptidomimetics, which can serve as conformational probes or intermediates in the synthesis of pharmacologically active molecules.
Synthesis Analysis
The synthesis of related azabicycloheptane carboxylic acids has been reported in various studies. For instance, a scalable synthesis of a similar compound, (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, was achieved with a key cyclopropanation step that controlled stereoselectivity based on the functional group at C-α . Another study reported the chirospecific synthesis of 7-azabicycloheptane amino acids, starting from L-glutamic acid, using a thiolactam sulfide contraction and transannular alkylation as key steps . Additionally, the synthesis of a non-chiral analogue, 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, was accomplished in six steps from a dibromohexanedioate precursor .
Molecular Structure Analysis
The molecular structure of 7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is characterized by the presence of a seven-membered azabicycloheptane ring system, which imparts rigidity and a defined three-dimensional shape to the molecule. This rigidity is crucial for the molecule's interaction with biological targets, as it can influence binding affinity and specificity.
Chemical Reactions Analysis
Azabicycloheptane carboxylic acids can undergo various chemical reactions due to their functional groups. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines, which can be removed under acidic conditions. The carboxylic acid moiety provides a site for coupling reactions, such as peptide bond formation, which is essential for the generation of peptidomimetics .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid are not detailed in the provided papers, related compounds exhibit properties that are influenced by their rigid structures and functional groups. These properties include solubility in organic solvents, melting points, and reactivity towards nucleophiles and electrophiles. The steric bulk of the tert-butoxycarbonyl group can also affect the overall solubility and reactivity of the molecule .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid and its analogues have been synthesized and studied for various applications. Hart and Rapoport (1999) reported the synthesis of a glutamic acid analogue from L-serine, which involves a key transannular alkylation step to form the [2.2.1] ring system (Hart & Rapoport, 1999). Similarly, Carroll et al. (2001) developed a high-yield synthesis of 7-tert-butoxycarbonyl-7-azabicyclo[2.2.1]hept-2-ene, a key intermediate in the synthesis of epibatidine analogues (Carroll et al., 2001).
Conformational Probes and Peptidomimetics
Campbell and Rapoport (1996) described methods for the chirospecific preparation of optically pure 1-carboxy-7-azabicycloheptane amino acids, which are useful for generating peptidomimetics as conformational probes (Campbell & Rapoport, 1996).
Glycosidase Inhibitors and Peptide Analogs
Moreno‐Vargas et al. (2003) synthesized enantiomerically pure alcohols and corresponding conformationally constrained bicyclic 1,2-diamines from 7-tert-butoxycarbonyl-7-azabicyclo[2.2.1]hept-2-ene, evaluating them as glycosidase inhibitors and nonpeptide molecular scaffolds for peptide analogues design (Moreno‐Vargas et al., 2003).
Applications in Organic Synthesis
Bakonyi et al. (2013) developed a synthesis for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, an unnatural amino acid, which highlights the compound's relevance in organic synthesis (Bakonyi et al., 2013).
Potential in Asymmetric Synthesis
Krow et al. (2016) described the regioselective introduction of substituents at the C1 carbon of N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexane, demonstrating the compound's utility in asymmetric synthesis and as a precursor to β-amino acids (Krow et al., 2016).
Catalysis and Chemical Transformations
Bertilsson and Andersson (2000) explored the use of dirhodium(II) complex of 7-azabicyclo[2.2.1]heptane carboxylic acid in the asymmetric cyclopropanation of olefins, revealing its catalytic efficiency (Bertilsson & Andersson, 2000).
Safety And Hazards
Eigenschaften
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-7-4-5-9(13)8(6-7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDRXGVDCVQVPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433828 | |
| Record name | 7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid | |
CAS RN |
249291-76-7, 711082-67-6 | |
| Record name | 7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1R,2R,4S)-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



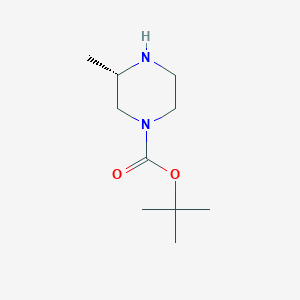
![2-Ethylbenzo[b]thiophene](/img/structure/B110530.png)
